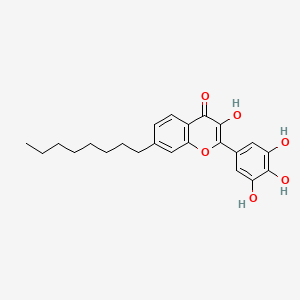
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the oxygen atom of the tyrosine residue and a carboxybenzoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation of the Amino Group: The amino group of the protected tyrosine is then acylated with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and carboxybenzoyl groups can modulate the compound’s binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group, making it less versatile in certain applications.
N-(2-carboxybenzoyl)-L-tyrosine: Lacks the benzyl group, which may affect its binding properties and reactivity.
Uniqueness
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This dual modification allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
CAS No. |
647822-12-6 |
|---|---|
Molecular Formula |
C24H21NO6 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[[(1S)-1-carboxy-2-(4-phenylmethoxyphenyl)ethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H21NO6/c26-22(19-8-4-5-9-20(19)23(27)28)25-21(24(29)30)14-16-10-12-18(13-11-16)31-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H,25,26)(H,27,28)(H,29,30)/t21-/m0/s1 |
InChI Key |
FVFRAJZEXKPUIK-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B12585134.png)


![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)

![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)


![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
